Cas no 101691-65-0 ((oxan-4-yl)methyl 4-methylbenzene-1-sulfonate)

(oxan-4-yl)methyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
-
- (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate
- (Tetrahydropyran-4-yl)methyl tosylate
- 2H-Pyran-4-methanol,tetrahydro-, 4-(4-methylbenzenesulfonate)
- Toluene-4-sulfonic acid tetrahydro-pyran-4-ylmethyl ester
- toluene-4-sulfonic acid tetrahydropyran-4-ylmethyl ester
- oxan-4-ylmethyl 4-methylbenzenesulfonate
- (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulphonate
- (Tetrahydro-2H-pyran-4-yl)methyl tosylate
- (Oxan-4-yl)methyl 4-methylbenzene-1-sulfonate
- (Tetrahydro-2H-pyran-4-yl)methyl4-methylbenzenesulphonate
- (tetrahydro-2H-pyran-4-yl)methyl4-methylbenzenesulfonate
- DTXSID70597851
- CS-0045942
- SY122908
- Toluene-4-sulfonic acid tetrahydro-pyran-4-yl-methyl ester
- EN300-234821
- BEA69165
- 2H-Pyran-4-methanol, tetrahydro-, 4-(4-methylbenzenesulfonate)
- AS-38466
- (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzene-sulfonate
- AKOS015855083
- DCBKCZSYJRZBDB-UHFFFAOYSA-N
- SCHEMBL282892
- A897094
- F2147-0725
- MFCD09475806
- tetrahydropyran-4-ylmethyl 4-methylbenzenesulfonate
- Toluene-4-sulfonic acid tetrahydropyran-4-ylmethylester
- 101691-65-0
- toluene-4-sulfonic acid tetrahydro-pyran-4yl-methyl ester
- Toluene-4-sulfonic acid tetrahydopyran-4-ylmethylester
- (oxan-4-yl)methyl 4-methylbenzene-1-sulfonate
-
- MDL: MFCD09475806
- インチ: 1S/C13H18O4S/c1-11-2-4-13(5-3-11)18(14,15)17-10-12-6-8-16-9-7-12/h2-5,12H,6-10H2,1H3
- InChIKey: DCBKCZSYJRZBDB-UHFFFAOYSA-N
- ほほえんだ: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)OC([H])([H])C1([H])C([H])([H])C([H])([H])OC([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 270.09300
- どういたいしつりょう: 270.09258022g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- PSA: 60.98000
- LogP: 3.20770
(oxan-4-yl)methyl 4-methylbenzene-1-sulfonate セキュリティ情報
- 危害声明: Irritant
-
危険物標識:
(oxan-4-yl)methyl 4-methylbenzene-1-sulfonate 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(oxan-4-yl)methyl 4-methylbenzene-1-sulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-0725-0.5g |
(oxan-4-yl)methyl 4-methylbenzene-1-sulfonate |
101691-65-0 | 95% | 0.5g |
$19.0 | 2023-09-06 | |
Life Chemicals | F2147-0725-1g |
(oxan-4-yl)methyl 4-methylbenzene-1-sulfonate |
101691-65-0 | 95% | 1g |
$21.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116582-100g |
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate |
101691-65-0 | 98% | 100g |
¥5043.00 | 2023-11-22 | |
Key Organics Ltd | AS-38466-5MG |
(tetrahydropyran-4-yl)methyl tosylate |
101691-65-0 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Ambeed | A802146-10g |
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate |
101691-65-0 | 98% | 10g |
$43.0 | 2025-02-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19935-25g |
(Tetrahydro-2H-pyran-4-yl)methyl4-methylbenzenesulfonate |
101691-65-0 | 98% | 25g |
¥807.0 | 2024-07-18 | |
abcr | AB235819-25 g |
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulphonate, 98%; . |
101691-65-0 | 98% | 25 g |
€327.60 | 2023-07-20 | |
eNovation Chemicals LLC | D556279-5g |
(tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate |
101691-65-0 | 98% | 5g |
$120 | 2024-05-25 | |
Key Organics Ltd | AS-38466-5G |
(tetrahydropyran-4-yl)methyl tosylate |
101691-65-0 | >95% | 5g |
£208.00 | 2025-02-09 | |
Key Organics Ltd | AS-38466-25G |
(tetrahydropyran-4-yl)methyl tosylate |
101691-65-0 | >95% | 25g |
£624.00 | 2025-02-09 |
(oxan-4-yl)methyl 4-methylbenzene-1-sulfonate 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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(oxan-4-yl)methyl 4-methylbenzene-1-sulfonateに関する追加情報
Chemical Profile of (oxan-4-yl)methyl 4-methylbenzene-1-sulfonate (CAS No. 101691-65-0)
(oxan-4-yl)methyl 4-methylbenzene-1-sulfonate, identified by its CAS number 101691-65-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a sulfonate group attached to a benzene ring with a methyl substituent and an oxan-4-yl moiety, exhibits unique structural and chemical properties that make it a valuable candidate for various applications, particularly in medicinal chemistry and material science.
The molecular structure of (oxan-4-yl)methyl 4-methylbenzene-1-sulfonate consists of a benzene ring substituted with a methyl group at the 4-position and a sulfonate group at the 1-position. The presence of the oxan-4-yl group, which is a five-membered heterocyclic ether, introduces additional functional diversity to the molecule. This structural arrangement not only influences its reactivity but also its potential biological activity. The sulfonate group, in particular, is known for its ability to enhance water solubility and interact with biological targets, making it a common feature in drug design.
In recent years, there has been growing interest in the development of novel sulfonate-based compounds for their therapeutic potential. Research has shown that sulfonate derivatives can serve as effective intermediates in the synthesis of various pharmacologically active agents. For instance, compounds containing the sulfonate moiety have been explored for their anti-inflammatory, antimicrobial, and anti-cancer properties. The unique combination of functional groups in (oxan-4-yl)methyl 4-methylbenzene-1-sulfonate positions it as a promising candidate for further investigation in these areas.
One of the most compelling aspects of (oxan-4-yl)methyl 4-methylbenzene-1-sulfonate is its potential role in drug development. The oxan-4-yl group, being an ether-based heterocycle, can influence the compound's metabolic stability and bioavailability. Studies have demonstrated that heterocyclic ethers can enhance the solubility and permeability of drug molecules across biological membranes, which is crucial for achieving effective therapeutic outcomes. Additionally, the presence of both the methyl and sulfonate groups allows for selective interactions with biological targets, which is essential for designing drugs with high specificity and low toxicity.
The synthesis of (oxan-4-yl)methyl 4-methylbenzene-1-sulfonate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, have been employed to construct the desired molecular framework. These synthetic strategies not only highlight the compound's complexity but also showcase the advancements in synthetic organic chemistry that enable the production of such intricate molecules.
In terms of applications, (oxan-4-yl)methyl 4-methylbenzene-1-sulfonate has shown promise in various fields beyond pharmaceuticals. For example, its structural features make it suitable for use as a ligand in coordination chemistry, where it can complex with metal ions to form stable coordination complexes. These complexes have potential applications in catalysis and material science. Furthermore, the compound's ability to form inclusion complexes with other molecules suggests its utility in drug delivery systems, where it can enhance the stability and controlled release of active pharmaceutical ingredients.
Recent research has also explored the use of sulfonate-based compounds in polymer chemistry. The sulfonate group's ability to improve hydrophilicity makes it an attractive feature for designing biodegradable polymers and hydrogels. These materials have applications in tissue engineering, wound healing, and drug delivery systems. The incorporation of (oxan-4-yl)methyl 4-methylbenzene-1-sulfonate into polymer matrices could lead to novel materials with enhanced properties such as controlled degradation rates and improved biocompatibility.
Another area where this compound shows potential is in agrochemicals. Sulfonate derivatives have been widely used as herbicides, fungicides, and insecticides due to their efficacy and environmental compatibility. The structural features of (oxan-4-yl)methyl 4-methylbenzene-1-sulfonate suggest that it could be modified to develop new agrochemical agents with improved performance characteristics. Such developments would be particularly valuable in addressing emerging challenges in agriculture, such as pest resistance and environmental sustainability.
The chemical properties of (oxan-4-yl)methyl 4-methylbenzene-1-sulfonate, including its solubility profile, stability under various conditions, and reactivity with other compounds, make it a versatile molecule for research purposes. Its ability to participate in diverse chemical reactions allows chemists to explore new synthetic pathways and develop innovative materials with tailored properties. As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is likely to grow.
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